![molecular formula C16H24N2O3S B5733991 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its various biological activities.
Mechanism of Action
The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase, an enzyme that plays a role in the production of bicarbonate ions. This inhibition leads to a decrease in the pH of the extracellular environment, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide in lab experiments is its diverse biological activities. It can be used to study the role of sulfonamides in various biological processes. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, further research can be done to improve its solubility and reduce its potential toxicity.
Synthesis Methods
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and 1-azepanone in the presence of a base like triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide has been used in various scientific research studies due to its diverse biological activities. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties. It has also been used as a tool for studying the role of sulfonamides in various biological processes.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14-7-9-15(10-8-14)18(22(2,20)21)13-16(19)17-11-5-3-4-6-12-17/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRCTFZRVYTIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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